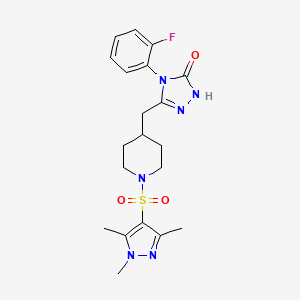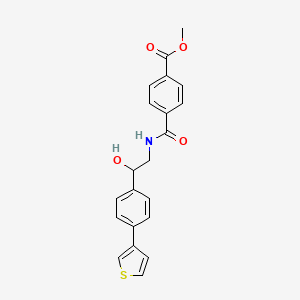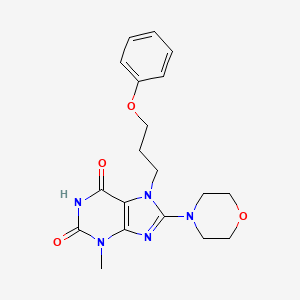
3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as MPP, is a synthetic compound that belongs to the class of purine analogues. It has been widely studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. In
Scientific Research Applications
3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of several key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.
In addition to its anticancer properties, 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein.
Mechanism of Action
The mechanism of action of 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of several key signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. These pathways play crucial roles in cell proliferation, survival, and apoptosis, and their dysregulation is often associated with various diseases, including cancer and neurodegenerative disorders. By inhibiting these pathways, 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione exerts its anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress. 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has also been shown to modulate the activity of several key enzymes, including caspases, MMPs, and COX-2.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high potency and selectivity. 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been shown to be highly effective in inhibiting the growth of cancer cells and protecting neurons from oxidative stress, even at low concentrations. However, one of the limitations of using 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound over time.
Future Directions
There are several future directions for the research and development of 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of new therapeutic applications for 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, such as its potential use in the treatment of viral infections. Finally, further studies are needed to elucidate the precise mechanism of action of 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione and to identify potential drug targets for the compound.
Synthesis Methods
The synthesis of 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves several steps, including the condensation of 3-methylxanthine with 3-phenoxypropylamine, followed by the reaction with morpholine and the final cyclization to form the purine ring. The synthesis of 3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-9-12-27-13-10-23)8-5-11-28-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROYBHGLGVXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2899037.png)
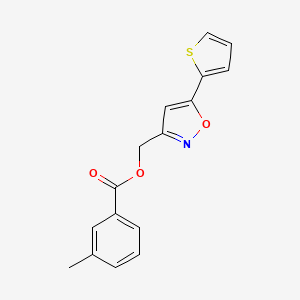
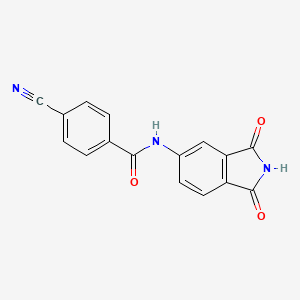
![Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2899040.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
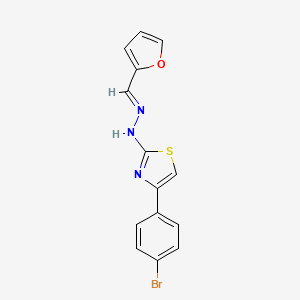
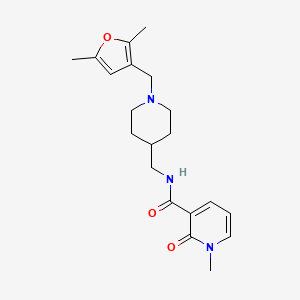
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)

![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2899055.png)
